2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
The compound “2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” is likely to be an organic compound containing a benzenesulfonamide moiety, a furan ring, and a bromine atom. Benzenesulfonamides are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The bromine atom could potentially make this compound reactive, as it is a good leaving group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a benzenesulfonamide moiety, a furan ring, and a bromine atom are likely to undergo a variety of chemical reactions. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could potentially result in hydrogen bonding, affecting the compound’s solubility and boiling point .Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, suggesting that this compound may also interact with a variety of molecular targets .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various chemical reactions, suggesting that this compound may also be involved in a variety of biochemical pathways .
Pharmacokinetics
Based on its structure, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been shown to have various effects, suggesting that this compound may also have a variety of molecular and cellular effects .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide in lab experiments is its high yield and purity. This makes it easy to obtain and use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves the reaction of 2-bromo benzenesulfonamide with 1-(furan-3-yl)propan-2-amine in the presence of a catalyst. The reaction mixture is heated under reflux for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKDYCQWDMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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